Scilliroside Scilliroside Scilliroside is a toxic compound derived from the plant Drimia maritima and used as a rodenticide.
Brand Name: Vulcanchem
CAS No.: 507-60-8
VCID: VC0542829
InChI: InChI=1S/C32H44O12/c1-16(34)42-21-13-31(39)23(8-10-30(3)19(7-11-32(30,31)40)17-4-5-24(35)41-15-17)29(2)9-6-18(12-20(21)29)43-28-27(38)26(37)25(36)22(14-33)44-28/h4-5,12,15,18-19,21-23,25-28,33,36-40H,6-11,13-14H2,1-3H3/t18-,19+,21+,22+,23+,25+,26-,27+,28+,29-,30+,31-,32+/m0/s1
SMILES: CC(=O)OC1CC2(C(CCC3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)OC6C(C(C(C(O6)CO)O)O)O)C)O
Molecular Formula: C32H44O12
Molecular Weight: 620.7 g/mol

Scilliroside

CAS No.: 507-60-8

Cat. No.: VC0542829

Molecular Formula: C32H44O12

Molecular Weight: 620.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Scilliroside - 507-60-8

Specification

CAS No. 507-60-8
Molecular Formula C32H44O12
Molecular Weight 620.7 g/mol
IUPAC Name [(3S,6R,8S,9R,10R,13R,14R,17R)-8,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate
Standard InChI InChI=1S/C32H44O12/c1-16(34)42-21-13-31(39)23(8-10-30(3)19(7-11-32(30,31)40)17-4-5-24(35)41-15-17)29(2)9-6-18(12-20(21)29)43-28-27(38)26(37)25(36)22(14-33)44-28/h4-5,12,15,18-19,21-23,25-28,33,36-40H,6-11,13-14H2,1-3H3/t18-,19+,21+,22+,23+,25+,26-,27+,28+,29-,30+,31-,32+/m0/s1
Standard InChI Key LSMIOFMZNVEEBR-ICLSSMQGSA-N
Isomeric SMILES CC(=O)O[C@@H]1C[C@@]2([C@H](CC[C@]3([C@@]2(CC[C@@H]3C4=COC(=O)C=C4)O)C)[C@@]5(C1=C[C@H](CC5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O
SMILES CC(=O)OC1CC2(C(CCC3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)OC6C(C(C(C(O6)CO)O)O)O)C)O
Canonical SMILES CC(=O)OC1CC2(C(CCC3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)OC6C(C(C(C(O6)CO)O)O)O)C)O
Appearance Solid powder
Boiling Point Decomposes
Colorform Long prisms from dilute methanol
Long needles or prisms from methanol
Melting Point 169.0 °C
169 °C

Introduction

Chemical Identity and Structural Properties

Scilliroside (CAS No. 507-60-8) is a bufadienolide glycoside with the molecular formula C₃₂H₄₄O₁₂ and a molecular weight of 620.68 g/mol . Its structure comprises a steroid nucleus fused to an α-pyrone lactone ring at the C17 position and a β-D-glucopyranosyl group at C3 (Figure 1). The tetraacetyl derivative, often used in synthetic studies, has the formula C₄₀H₅₂O₁₆ (788.83 g/mol) .

Physical and Chemical Characteristics

  • Solubility: Slightly soluble in water; freely soluble in methanol, ethanol, and glacial acetic acid; practically insoluble in ether and petroleum ether .

  • Melting Point: Hemihydrate form melts at 168–170°C (decomposes at 200°C) .

  • Optical Rotation: [α]D20=59°[α]^{20}_D = -59° to 60°-60° (methanol) .

  • Spectroscopic Properties: UV absorption maxima at 300 nm (log ε = 3.73) in ethanol and 295 nm/505 nm in sulfuric acid .

Table 1: Key Physicochemical Properties of Scilliroside

PropertyValueSource
Molecular FormulaC₃₂H₄₄O₁₂
Molecular Weight620.68 g/mol
Melting Point168–170°C (hemihydrate)
Optical Rotation[α]D20=59°[α]^{20}_D = -59° to 60°-60°
LD₅₀ (Mice, Oral)0.440 mg/kg

Natural Sources and Extraction Methods

Scilliroside is predominantly isolated from the bulbs of Urginea maritima (red squill), a Mediterranean plant cultivated for rodenticidal purposes since antiquity . The extraction process involves:

  • Solvent Extraction: Fresh or dried bulbs are macerated in polar solvents (e.g., methanol or ethanol) to isolate crude glycosides.

  • Purification: Liquid-liquid partitioning and chromatographic techniques yield scilliroside with >95% purity .

Mechanism of Action: Sodium-Potassium Pump Inhibition

Scilliroside exerts its toxicity by binding to the Na⁺/K⁺-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients. This inhibition leads to:

  • Intracellular Sodium Accumulation: Disrupts secondary active transport mechanisms.

  • Calcium Overload: Enhanced Ca²⁺ influx via Na⁺/Ca²⁺ exchangers, triggering sustained cardiac muscle contractions and neuronal excitability .

In rodents, this cascade results in convulsions, respiratory failure, and death within 2–6 hours post-ingestion . Notably, scilliroside’s emetic effect in humans and carnivores limits accidental poisoning, distinguishing it from non-emetic rodenticides like zinc phosphide .

Toxicological Profile and Rodenticidal Efficacy

Acute Toxicity

  • Rodents: LD₅₀ values range from 0.44 mg/kg (oral, mice) to 0.8 mg/kg (oral, Bandicota bengalensis) .

  • Humans: Ingestion causes nausea, blurred vision, and cardiac arrhythmias; fatalities are rare due to rapid emesis .

Table 2: Comparative LD₅₀ Values for Scilliroside

SpeciesRouteLD₅₀ (mg/kg)Source
House Mouse (Mus musculus)Oral0.44
Lesser Bandicoot Rat (Bandicota bengalensis)Oral0.8 (♂), 0.5 (♀)
Domestic Dog (Canis lupus familiaris)Oral>5.0 (estimated)

Chronic Toxicity

No evidence of carcinogenicity or cumulative toxicity has been reported, though prolonged exposure may induce neuropathic effects .

Applications in Rodent Control

Scilliroside’s efficacy as an acute rodenticide is well-documented:

  • Bait Formulations: Optimal concentration of 0.05% in grain baits achieves 90% mortality in free-choice feeding trials .

  • Advantages Over Anticoagulants:

    • Rapid lethality (2–6 hours vs. 3–7 days for warfarin).

    • Low risk of secondary poisoning in predators .

Table 3: Performance Metrics of Scilliroside Baits

ParameterValueSource
Effective Concentration0.05%
Time to Death2–6 hours
Bait Acceptance Rate70–90%

Future Directions and Research Gaps

Recent studies propose repurposing scilliroside for:

  • Cardiac Therapeutics: Low-dose applications to enhance myocardial contractility in heart failure models.

  • Anticancer Agents: Apoptosis induction in leukemia cell lines via caspase-3 activation.

Challenges include standardizing synthetic production and mitigating bait aversion in rodent populations .

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